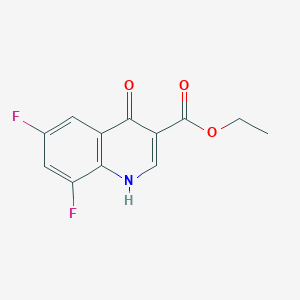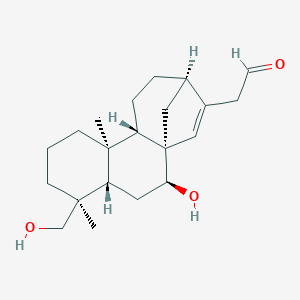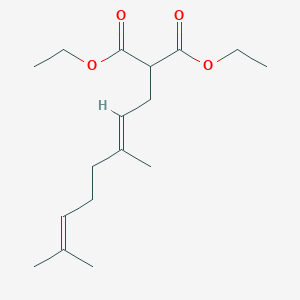
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate, also known as geranyl malonate, is a chemical compound that belongs to the family of malonic acid derivatives. It is widely used in the field of organic synthesis due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate is not fully understood. However, it is believed that it acts as a competitive inhibitor of farnesyltransferase, an enzyme that is involved in the prenylation of proteins. Prenylation is a post-translational modification that is essential for the proper functioning of many proteins. Inhibition of farnesyltransferase by Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate leads to the disruption of prenylation and subsequent inhibition of protein function.
Biochemical and Physiological Effects
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can easily undergo polymerization, which can affect the accuracy of experimental results. It is also toxic and should be handled with care.
Future Directions
There are several future directions for the study of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate. One potential area of research is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Furthermore, the mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate needs to be further elucidated to better understand its biological effects.
Synthesis Methods
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate can be synthesized through a multistep reaction process. The first step involves the condensation of malonic acid with geraniol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with ethanol to obtain the final product, Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate.
Scientific Research Applications
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor in the synthesis of natural products such as terpenoids and steroids. It has also been used as a building block in the synthesis of bioactive molecules with anticancer, antifungal, and antibacterial properties.
properties
CAS RN |
19894-79-2 |
|---|---|
Product Name |
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate |
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
diethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]propanedioate |
InChI |
InChI=1S/C17H28O4/c1-6-20-16(18)15(17(19)21-7-2)12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
InChI Key |
CNARYHFSSZYVQJ-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C(C/C=C(\C)/CCC=C(C)C)C(=O)OCC |
SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Other CAS RN |
19894-79-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





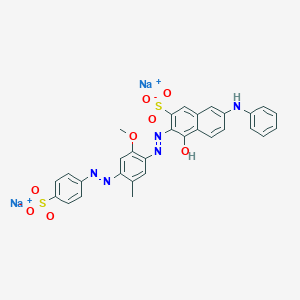
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
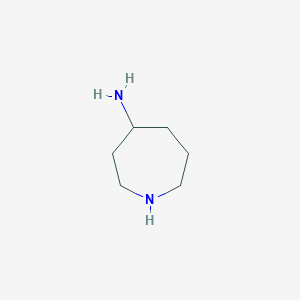
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
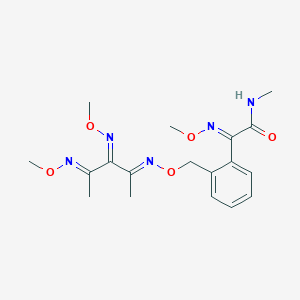
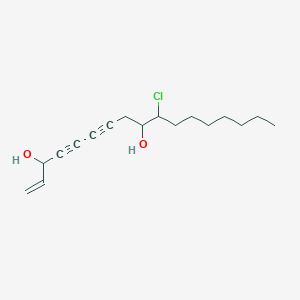
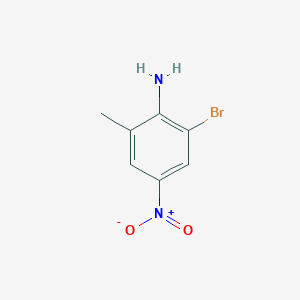
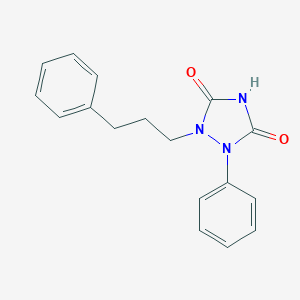
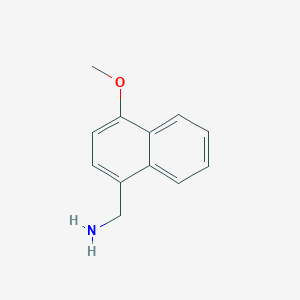
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
